molecular formula C5H6N2O2 B109940 5-Cyclopropyl-1,3,4-oxadiazol-2-ol CAS No. 1227465-66-8

5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Cat. No.: B109940
CAS No.: 1227465-66-8
M. Wt: 126.11 g/mol
InChI Key: XQEHJYQOJAPJSG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-cyclopropyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEHJYQOJAPJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600894
Record name 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-66-8
Record name 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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